Nod-IN-1: An In-Depth Technical Guide to its Mechanism of Action
Nod-IN-1: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nod-IN-1 is a potent, mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, two key intracellular pattern recognition receptors of the innate immune system.[1][2] These receptors play a crucial role in detecting bacterial peptidoglycan fragments, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[3] Dysregulation of NOD1 and NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of Nod-IN-1, including its molecular targets, effects on signaling pathways, and quantitative efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological processes are also presented to aid researchers in the study and development of NOD-pathway modulators.
Core Mechanism of Action
Nod-IN-1 exerts its inhibitory effects by targeting both NOD1 and NOD2, thereby blocking the downstream inflammatory signaling cascade. Upon recognition of their respective ligands—diaminopimelic acid (DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2—these receptors undergo a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[4] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD proteins and RIPK2.
The recruitment of RIPK2 is a critical step that initiates a series of downstream events, including the activation of the TAK1 (Transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[5][6][7] This ultimately leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, culminating in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).[3][8] Nod-IN-1, by inhibiting NOD1 and NOD2, prevents the initial signal transduction, thereby suppressing the inflammatory response.
Quantitative Data
The inhibitory potency of Nod-IN-1 has been characterized in various cellular assays. The following table summarizes the key quantitative data available for Nod-IN-1.
| Parameter | Target | Value | Cell Line/Assay System | Reference(s) |
| IC50 | NOD1 | 5.74 µM | Not specified | [1][2] |
| IC50 | NOD2 | 6.45 µM | Not specified | [1][2] |
Note: Specific Ki (inhibition constant) and Kd (dissociation constant) values for the direct binding of Nod-IN-1 to NOD1 or NOD2 are not widely reported in the available literature. The IC50 values represent the concentration of Nod-IN-1 required to inhibit 50% of the NOD1/2-mediated cellular response.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of Nod-IN-1 and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Caption: NOD1/NOD2 signaling pathway and the inhibitory action of Nod-IN-1.
Caption: High-throughput screening workflow for identifying NOD inhibitors.
Caption: Workflow for assessing Nod-IN-1's effect on RIPK2 ubiquitination.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway in response to NOD1/2 stimulation and to determine the inhibitory effect of compounds like Nod-IN-1.[9][10]
Materials:
-
HEK293T cells
-
Expression plasmids for human NOD1 or NOD2
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS and antibiotics
-
NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)
-
Nod-IN-1
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.
-
Transfection: Co-transfect the cells with the NOD1 or NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of Nod-IN-1 (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with the appropriate NOD agonist (e.g., 100 ng/mL C12-iE-DAP for NOD1 or 100 ng/mL L18-MDP for NOD2) for 6-8 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of Nod-IN-1 relative to the vehicle-treated, agonist-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
IL-8 Secretion ELISA
This assay measures the amount of the pro-inflammatory chemokine IL-8 secreted by cells in response to NOD1/2 activation and the inhibitory effect of Nod-IN-1.[1][11][12][13][14]
Materials:
-
THP-1 cells (or other relevant cell line, e.g., HCT116)
-
RPMI-1640 with 10% FBS and antibiotics
-
NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., MDP)
-
Nod-IN-1
-
96-well tissue culture plates
-
Human IL-8 ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Compound Treatment: Pre-treat the cells with various concentrations of Nod-IN-1 (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with the appropriate NOD agonist (e.g., 10 µg/mL C12-iE-DAP or 10 µg/mL MDP) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for human IL-8.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow IL-8 to bind to the capture antibody.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Washing the wells.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the known IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample. Calculate the percentage of inhibition for each concentration of Nod-IN-1 relative to the vehicle-treated, agonist-stimulated control and determine the IC50 value.
Cell-Based RIPK2 Ubiquitination Assay
This assay is used to assess the effect of Nod-IN-1 on the ubiquitination of RIPK2, a key post-translational modification required for downstream signaling.[4][15][16][17]
Materials:
-
THP-1 or HEK293T cells
-
Expression plasmid for His- or FLAG-tagged ubiquitin (optional, for enhanced detection)
-
NOD2 agonist (e.g., L18-MDP)
-
Nod-IN-1
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors)
-
Anti-RIPK2 antibody
-
Anti-ubiquitin antibody (or anti-His/FLAG antibody if using tagged ubiquitin)
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Transfection (if applicable): Culture THP-1 or HEK293T cells. If desired, transfect cells with a plasmid encoding tagged ubiquitin.
-
Compound Treatment: Pre-treat the cells with Nod-IN-1 (or vehicle control) for 1 hour. It is also recommended to treat with a proteasome inhibitor like MG132 for a few hours prior to lysis to allow for accumulation of ubiquitinated proteins.
-
Stimulation: Stimulate the cells with a NOD2 agonist (e.g., 200 ng/mL L18-MDP) for 30-60 minutes.
-
Cell Lysis: Lyse the cells in a buffer containing detergents and inhibitors of proteases and deubiquitinases.
-
Immunoprecipitation: Incubate the cell lysates with an anti-RIPK2 antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the RIPK2-antibody complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with an anti-ubiquitin (or anti-tag) antibody to detect ubiquitinated RIPK2. Re-probe the membrane with an anti-RIPK2 antibody to confirm equal loading of immunoprecipitated RIPK2.
-
Data Analysis: Compare the intensity of the ubiquitin signal in the Nod-IN-1-treated samples to the vehicle-treated controls to determine the effect of the inhibitor on RIPK2 ubiquitination.
Conclusion
Nod-IN-1 is a valuable research tool for investigating the roles of NOD1 and NOD2 in health and disease. Its mechanism of action involves the dual inhibition of these intracellular sensors, leading to the suppression of the downstream RIPK2-mediated NF-κB and MAPK signaling pathways and a subsequent reduction in pro-inflammatory cytokine production. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the NOD signaling cascade in various inflammatory conditions. The accompanying visualizations aim to provide a clear conceptual framework for the complex molecular interactions and experimental workflows involved in the study of Nod-IN-1.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. ptglab.com [ptglab.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Deubiquitination of RIPK2 by OTUB2 augments NOD2 signalling and protective effects in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
